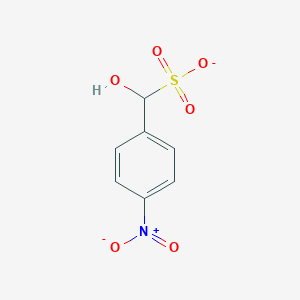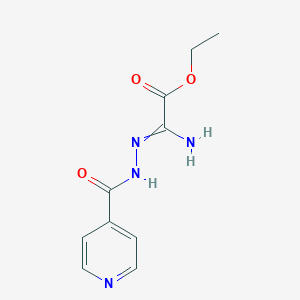
Hydroxy{4-nitrophenyl}methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy{4-nitrophenyl}methanesulfonic acid (HNPM) is a chemical compound used in scientific research for various purposes. It is a sulfonic acid derivative of nitrophenol and is commonly used as an indicator in biochemical assays. HNPM is also used in the synthesis of other chemical compounds and has potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of Hydroxy{4-nitrophenyl}methanesulfonic acid involves the formation of a colored complex with phosphate ions in solution. The color change is a result of the interaction between the nitrophenol group of Hydroxy{4-nitrophenyl}methanesulfonic acid and the phosphate ion. The complex formation can be measured using spectrophotometry and is proportional to the concentration of phosphate ions in solution.
Biochemical and Physiological Effects:
Hydroxy{4-nitrophenyl}methanesulfonic acid has no known biochemical or physiological effects on living organisms. It is used solely as a chemical compound in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Hydroxy{4-nitrophenyl}methanesulfonic acid in biochemical assays is its high sensitivity and specificity for detecting phosphate ions. Hydroxy{4-nitrophenyl}methanesulfonic acid is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Hydroxy{4-nitrophenyl}methanesulfonic acid is its potential interference with other chemical compounds in solution. Hydroxy{4-nitrophenyl}methanesulfonic acid may also be affected by changes in pH and temperature, which can affect its ability to detect phosphate ions accurately.
Orientations Futures
There are several future directions for research involving Hydroxy{4-nitrophenyl}methanesulfonic acid. One area of research could focus on optimizing the synthesis process to improve the yield and purity of Hydroxy{4-nitrophenyl}methanesulfonic acid. Another area of research could involve exploring the potential applications of Hydroxy{4-nitrophenyl}methanesulfonic acid in the field of medicine. Hydroxy{4-nitrophenyl}methanesulfonic acid could be used as a diagnostic tool for diseases that involve abnormal phosphate metabolism. Further research could also investigate the potential use of Hydroxy{4-nitrophenyl}methanesulfonic acid in the development of new chemical compounds with therapeutic applications.
Méthodes De Synthèse
Hydroxy{4-nitrophenyl}methanesulfonic acid can be synthesized by the reaction of 4-nitrophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of Hydroxy{4-nitrophenyl}methanesulfonic acid as a yellow solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Hydroxy{4-nitrophenyl}methanesulfonic acid is commonly used in biochemical assays to determine the activity of enzymes such as phosphatases. It is used as an indicator to detect the presence of phosphate ions in solution. Hydroxy{4-nitrophenyl}methanesulfonic acid has also been used in the synthesis of other chemical compounds such as sulfonamides and sulfonylureas. In addition, Hydroxy{4-nitrophenyl}methanesulfonic acid has potential applications in the field of medicine as a diagnostic tool for certain diseases.
Propriétés
Nom du produit |
Hydroxy{4-nitrophenyl}methanesulfonic acid |
|---|---|
Formule moléculaire |
C7H6NO6S- |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
hydroxy-(4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C7H7NO6S/c9-7(15(12,13)14)5-1-3-6(4-2-5)8(10)11/h1-4,7,9H,(H,12,13,14)/p-1 |
Clé InChI |
WRSIQYIEVOPSQZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(O)S(=O)(=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(O)S(=O)(=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)



![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)

![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)

